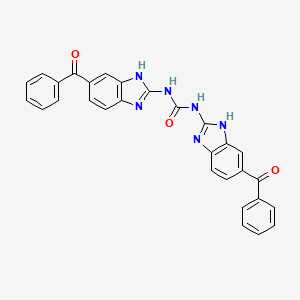

N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea

Description

Contextualization within Benzimidazole (B57391) and Urea (B33335) Chemical Architectures

The structure of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea is a deliberate amalgamation of two pharmacologically significant scaffolds: benzimidazole and urea. The benzimidazole nucleus, a fused ring system of benzene (B151609) and imidazole (B134444), is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its broad pharmacological importance is attributed to its physicochemical properties, such as its ability to participate in hydrogen bonding and π-π stacking interactions, which allow its derivatives to bind efficiently with various biological macromolecules. nih.gov Benzimidazole-containing compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govbohrium.combohrium.com

Complementing the benzimidazole core is the urea functional group, which has played a central role in drug development since the inception of organic chemistry. nih.gov The urea moiety's unique capability to form multiple stable hydrogen bonds with proteins and receptors is a key factor in its widespread use in drug design. nih.govnih.gov It can act as both a hydrogen bond donor and acceptor, a dual nature that is crucial for modulating a drug's solubility, permeability, and, most importantly, its interaction with biological targets. researchgate.netresearchgate.net The incorporation of urea into a molecular structure is a common strategy to enhance drug potency and fine-tune pharmacokinetic properties. nih.govrsc.org

In N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea, these two architectures are covalently linked, creating a hybrid molecule designed to leverage the advantageous properties of both components. The resulting compound possesses a framework conducive to strong interactions with biological targets, making it a prime candidate for therapeutic investigation.

Rationale for Advanced Academic Investigation

The primary motivation for the advanced academic investigation of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea and related compounds stems from the recognized potential of the benzimidazole-urea scaffold in oncology. researchgate.netsciencescholar.us Preclinical studies have indicated that this specific compound exhibits cytotoxic effects against a variety of cancer cell lines.

A significant focus of the research is on its mechanism of action as a microtubule inhibitor. Microtubules are critical components of the cellular cytoskeleton and the mitotic spindle, which is essential for cell division. Compounds that can disrupt microtubule dynamics are often potent anticancer agents. It is believed that N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea interferes with this process, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis (programmed cell death) in cancer cells. nih.gov This mechanism is a cornerstone of its potential as a cancer therapeutic. nih.gov

Beyond its anticancer properties, the broader class of benzimidazole derivatives is known for a wide range of pharmacological activities, including antimicrobial and antidiabetic effects. mdpi.comresearchgate.netsciencescholar.us The synthesis and evaluation of new benzimidazole-urea derivatives are part of an ongoing effort to discover novel therapeutic agents that may serve as templates for the development of more effective and less toxic drugs. sciencescholar.us

Historical Trajectory and Evolution of Research on Related Benzimidazole-Urea Scaffolds

The history of benzimidazole research dates back to the mid-20th century, when its structural similarity to purines was noted, and it was identified as a component of vitamin B12. researchgate.netresearchgate.net This discovery spurred interest in its potential to treat parasitic diseases, leading to the development of early anthelmintic drugs. researchgate.net

Over the decades, chemists began to explore structural modifications to the benzimidazole core to expand its therapeutic applications. bohrium.com The combination of the benzimidazole scaffold with urea and thiourea (B124793) moieties marked a significant evolution in this research, leading to the discovery of compounds with a broad range of biological activities, including potent anticancer and antimicrobial properties. sciencescholar.ussemanticscholar.org

The development of benzimidazole-urea compounds has also seen a clear evolutionary trajectory focused on improving drug-like properties. For instance, in the field of antibacterials, research has progressed to second-generation aminobenzimidazole ureas. acs.org Initial candidates, while potent, were found to have metabolic liabilities potentially linked to the urea moiety. acs.org Subsequent research focused on strategic molecular modifications to shift metabolism away from the urea group, resulting in new candidates with similar antibacterial activity but reduced potential for forming reactive metabolites, thereby improving their safety profile. acs.org This iterative process of design, synthesis, and evaluation continues to drive the field, with researchers constantly creating novel benzimidazole-based hybrids to target a multitude of diseases. mdpi.comtandfonline.commdx.ac.uk

Table of Mentioned Compounds

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-bis(6-benzoyl-1H-benzimidazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20N6O3/c36-25(17-7-3-1-4-8-17)19-11-13-21-23(15-19)32-27(30-21)34-29(38)35-28-31-22-14-12-20(16-24(22)33-28)26(37)18-9-5-2-6-10-18/h1-16H,(H4,30,31,32,33,34,35,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJRIAUJDRRABM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)NC4=NC5=C(N4)C=C(C=C5)C(=O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N,n Bis 6 Benzoyl 1h Benimidazol 2 Yl Urea

Precursor Synthesis and Strategic Functionalization Pathways

The primary precursor for the synthesis of the target molecule is a 2-amino-benzimidazole derivative appropriately functionalized with a benzoyl group. A common and effective pathway to this intermediate, 6-benzoyl-1H-benzimidazole-2-amine , begins with the condensation reaction of a substituted o-phenylenediamine (B120857) with a suitable reagent to introduce the 2-amino group.

The synthesis typically starts from a diamine that already contains the benzoyl moiety, such as 3,4-diaminobenzophenone. This precursor undergoes cyclization to form the benzimidazole (B57391) ring. The strategic placement of the benzoyl group on the starting diamine is crucial for its final position at the C6 carbon of the benzimidazole ring system. A general approach involves the condensation of the substituted 1,2-diaminobenzene with cyanogen (B1215507) bromide or a similar reagent, which facilitates the ring closure and formation of the 2-amino group.

An alternative pathway involves the initial formation of a 2-unsubstituted benzimidazole, followed by functionalization. However, direct amination at the 2-position can be challenging, making the former strategy, which builds the 2-amino benzimidazole from a diamine precursor, more common.

Urea (B33335) Linkage Formation: Advanced Chemical Coupling Techniques

The formation of the central urea bridge connecting two 6-benzoyl-1H-benzimidazole units is the critical coupling step. This transformation can be achieved through several advanced chemical methods.

Condensation reactions provide a direct route to the urea linkage by using a carbonyl source that reacts with the 2-amino group of the benzimidazole precursor.

Reaction with Phosgene (B1210022) Equivalents: Highly reactive and toxic phosgene gas has been largely replaced by safer, easier-to-handle solid or liquid equivalents. Triphosgene (B27547) (bis(trichloromethyl) carbonate) and carbonyldiimidazole (CDI) are commonly employed. In this approach, 6-benzoyl-1H-benzimidazole-2-amine is treated with a stoichiometric amount of CDI or triphosgene. The reaction proceeds through an activated intermediate (an imidazolide (B1226674) or a chloroformate), which is then attacked by a second molecule of the aminobenzimidazole to form the symmetrical urea product. This method is efficient and generally provides good yields.

Direct Reaction with Urea: A more direct, albeit often lower-yielding, method involves the reaction of the benzimidazole precursor directly with urea. This reaction typically requires heating in a high-boiling point solvent to drive the reaction, which proceeds via the elimination of ammonia.

This classic method for urea synthesis involves the reaction between an isocyanate and an amine. For a symmetrical urea like N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea, this can be approached in two ways:

In-situ Isocyanate Formation: The 6-benzoyl-1H-benzimidazole-2-amine precursor can be converted into its corresponding isocyanate derivative. This is often achieved by treating the amine with phosgene or a phosgene equivalent. The resulting isocyanate is highly reactive and will readily couple with an unreacted molecule of the starting amine present in the reaction mixture to form the desired urea linkage.

Coupling with a Diisocyanate: While less direct for this specific molecule, a general strategy for forming urea-linked structures involves reacting an amine with a diisocyanate. However, for the synthesis of this specific symmetrical compound, the methods described in 2.2.1 are more direct.

The isocyanate-amine coupling is a highly efficient and versatile protocol for urea formation, known for its high yields and favorable reaction kinetics. commonorganicchemistry.com

Optimization of Reaction Parameters for N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea Synthesis

Achieving high yield and purity in the synthesis of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea requires careful optimization of several reaction parameters, including the choice of solvent, temperature, and reaction time.

The choice of solvent is critical for the success of the synthesis, particularly during the urea formation step. The solvent must effectively dissolve the benzimidazole precursors and the coupling reagents while remaining inert to the reaction conditions.

Common Solvents: Polar aprotic solvents are generally preferred for this type of synthesis. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently cited as effective solvents for the reaction between benzimidazole derivatives and urea or phosgene equivalents. These solvents possess high dielectric constants, which help to stabilize charged intermediates and facilitate the reaction.

Anhydrous Conditions: For coupling reactions involving highly reactive intermediates like those generated from triphosgene or CDI, it is essential to use anhydrous (dry) solvents. The presence of water can lead to the hydrolysis of the reagents and the formation of unwanted byproducts, such as the parent amine or symmetrical ureas derived from the decomposition of the coupling agent.

| Solvent | Type | Key Advantages | Considerations |

|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | Excellent solvating power for reactants. | Requires anhydrous conditions; high boiling point can complicate removal. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High solvating ability, can accelerate reaction rates. | Very high boiling point; must be rigorously dried. |

| Tetrahydrofuran (THF) | Polar Aprotic | Lower boiling point, easier to remove post-reaction. | May have lower solvating power for complex substrates; requires anhydrous conditions. |

Temperature control is a crucial parameter that directly influences reaction rate, selectivity, and yield.

Temperature for Coupling: The urea linkage formation step, especially when using reactive reagents like triphosgene, often requires careful temperature management. The reaction is typically initiated at a low temperature, such as 0–5°C , to control the initial exothermic reaction and prevent the formation of side products. After the initial addition, the reaction may be allowed to warm to room temperature to ensure completion.

Microwave-Assisted Synthesis: As an alternative to conventional heating, microwave-assisted synthesis has emerged as a powerful tool for optimizing benzimidazole synthesis. nih.gov Microwave irradiation can dramatically reduce reaction times from several hours to mere minutes and often leads to an increase in product yield. nih.gov This technique provides rapid and uniform heating, which can minimize the formation of thermal decomposition products.

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 6–12 hours | 10–15 minutes |

| Reported Yield Increase | Baseline (e.g., 70-91%) | Up to 22% increase over conventional methods (e.g., 90-99%) nih.gov |

| Temperature Control | Relies on external bath, potential for thermal gradients. | Direct, uniform heating of the reaction mixture. |

Pressure is not typically a critical parameter for these solution-phase reactions and they are generally carried out at atmospheric pressure.

Catalytic and Organocatalytic Acceleration Methods

Catalysis is fundamental to modern organic synthesis, offering pathways to increased reaction rates, higher yields, and milder operating conditions. For a molecule like N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea, catalytic methods can be applied to both the construction of the benzimidazole core and the formation of the urea linkage.

Catalysis in Benzimidazole Ring Formation

The synthesis of the key intermediate, 6-benzoyl-1H-benzimidazol-2-amine, typically involves the cyclization of an appropriate o-phenylenediamine derivative. This transformation can be significantly accelerated by various catalysts.

Acid Catalysis : Simple acids are effective catalysts for this cyclization. For instance, p-toluenesulfonic acid has been used to catalyze the synthesis of 1,2-disubstituted benzimidazole derivatives under solvent-free grinding conditions, highlighting a method that is both efficient and simple. nih.gov

Metal-Based Catalysis : A variety of metal catalysts have been shown to be effective. A cobalt-catalyzed aerobic oxidative cyclization of 2-aminoanilines with isonitriles provides an efficient route to 2-aminobenzimidazoles. researchgate.net In other examples, systems like H2O2/TiO2 P25 nanoparticles have been employed to produce 2-substituted benzimidazoles in excellent yields under solvent-free conditions. nih.gov

Catalysis in Urea Bridge Formation

The central urea moiety is formed by coupling two molecules of the 2-aminobenzimidazole (B67599) precursor with a single carbon carbonyl source. While traditional methods might use hazardous reagents like phosgene, modern catalytic approaches enable the use of safer and more readily available C1 sources like carbon monoxide (CO) or carbon dioxide (CO2).

Palladium Catalysis : A general synthesis of symmetrically disubstituted ureas can be achieved through the direct palladium-catalyzed oxidative carbonylation of primary amines. acs.org This method uses a PdI2/KI catalytic system under a CO/air atmosphere. acs.org

Iron Catalysis : Iron complexes have been developed to catalyze the dehydrogenative coupling of methanol (B129727) and amines to produce ureas, offering a novel pathway from a readily available C1 source. rsc.org

Other Metal Catalysts : Various other metals have been explored for urea synthesis. Zirconium(IV) can catalyze exchange processes of carbamates with amines to yield ureas. organic-chemistry.org Titanium complexes are effective in synthesizing ureas from alkyl ammonium (B1175870) carbamates, which can be derived from CO2. nih.gov Selenium-based catalysts have also been used for the reaction of amines with carbon monoxide. google.com

The following table summarizes various catalytic systems used for the synthesis of ureas from amines, which are analogous to the formation of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea.

| Catalytic System | Reactants | Key Features | Reference |

|---|---|---|---|

| PdI₂ / KI | Amine + CO + Air | Direct oxidative carbonylation with high efficiency. | acs.org |

| Iron Pincer Complex | Amine + Methanol | Dehydrogenative coupling pathway. | rsc.org |

| Cp₂Ti(OTf)₂ | Amine + CO₂ (via carbamate) | Utilizes CO₂ as a sustainable C1 source. | nih.gov |

| Selenium | Amine + CO + O₂ | Effective for catalytic insertion of CO into N-H bonds. | google.com |

| Zirconium(IV) | Amine + Carbamate (B1207046) | Catalyzes exchange reactions to form ureas. | organic-chemistry.org |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate reactions, has become a third pillar of catalysis alongside metal and enzyme catalysis. While it has been successfully applied to a vast range of transformations, specific organocatalytic methods for the direct synthesis of N,N'-disubstituted ureas from 2-aminobenzimidazoles are not yet widely documented in the literature. This represents a promising and unexplored area for future research, with the potential to develop metal-free, environmentally benign synthetic routes.

Green Chemistry Principles in N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. eprajournals.com The synthesis of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea can be made significantly more sustainable by incorporating these principles.

Greener Synthetic Routes

Use of Safer Reagents : A primary green consideration is the replacement of toxic reagents. In urea synthesis, this involves substituting phosgene and isocyanates with safer alternatives. psu.edu Carbon dioxide (CO2) is an ideal C1 feedstock as it is abundant, renewable, and non-toxic. psu.edu Methods are being developed for the direct synthesis of ureas from amines and CO2, sometimes in the absence of any catalyst or solvent. psu.edursc.org The use of urea itself as a reactant to form substituted ureas is another green alternative. organic-chemistry.org

Solvent-Free and Alternative Solvent Systems : Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, conducted by grinding solid reactants or heating neat liquid mixtures, can lead to cleaner reactions, easier workups, and reduced waste. eprajournals.comumich.edunih.gov Such solvent-free conditions have been successfully applied to the synthesis of both benzimidazoles and ureas. nih.govumich.edu When a solvent is necessary, "on-water" synthesis provides a sustainable and facile option for producing ureas. organic-chemistry.org

Energy Efficiency Enhancements

Microwave-Assisted Synthesis : Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for sustainable chemistry. unito.it Microwave irradiation can dramatically reduce reaction times from hours to minutes, often increasing product yields and purity. nih.govunito.it This technique has been effectively applied to the synthesis of various nitrogen-containing heterocycles, including benzimidazoles, as well as for the rapid and efficient production of urea derivatives. nih.govrsc.orgresearchgate.net

The table below highlights green and efficient methods applicable to the synthesis of the core structures found in N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea.

| Methodology | Synthetic Step | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Urea Formation | Solvent-free, rapid reaction times, environmentally benign. | rsc.org |

| Solvent-Free Grinding | Benzimidazole Formation | One-pot synthesis, good yields, avoids hazardous solvents. | umich.edu |

| Microwave + Er(OTf)₃ Catalyst | Benzimidazole Formation | Solvent-free, very short reaction times (5-10 min), high selectivity and yield. | nih.gov |

| Direct Reaction with CO₂ | Urea Formation | Catalyst and solvent-free, uses a renewable C1 source, avoids toxic reagents. | psu.edursc.org |

| "On-Water" Synthesis | Urea Formation | Sustainable solvent, simple product isolation via filtration, avoids VOCs. | organic-chemistry.org |

Atom Economy and Waste Reduction

Advanced Structural Elucidation and Spectroscopic Characterization of N,n Bis 6 Benzoyl 1h Benimidazol 2 Yl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectral Interpretation and Proton Environment Analysis

A ¹H NMR spectrum of this molecule would be expected to show distinct signals corresponding to the different types of protons present. Key regions would include:

Aromatic Protons: Multiple signals would appear in the aromatic region (typically 7.0-8.5 ppm). These would correspond to the protons on the benzimidazole (B57391) rings and the benzoyl groups. The symmetry of the molecule would influence the number and complexity of these signals. Protons on the benzimidazole core would likely show splitting patterns indicative of their coupling with adjacent protons.

Amine (N-H) Protons: Signals for the N-H protons of the benzimidazole and urea (B33335) moieties would also be present. These peaks are often broad and their chemical shift can be highly dependent on the solvent, concentration, and temperature. They would likely appear in the downfield region of the spectrum.

Without experimental data, a precise data table of chemical shifts and coupling constants cannot be generated.

¹³C NMR Spectral Analysis and Carbon Skeletal Assignments

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Due to the molecule's symmetry, the number of unique carbon signals may be less than the total number of carbon atoms (29). Key expected signals would include:

Carbonyl Carbons: Two distinct carbonyl signals would be expected in the highly deshielded region of the spectrum (typically >160 ppm): one for the ketone of the benzoyl group and one for the urea carbonyl.

Aromatic Carbons: A series of signals in the aromatic region (approximately 110-150 ppm) would correspond to the carbons of the benzimidazole and benzoyl rings.

C2 Carbon of Benzimidazole: The carbon atom at the 2-position of the benzimidazole ring, bonded to the urea nitrogen, would have a characteristic chemical shift, typically around 150-160 ppm.

A data table detailing specific chemical shifts remains unavailable.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify which protons are adjacent to each other within the benzimidazole and benzoyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbons that bear hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary (non-protonated) carbons and piecing together the different molecular fragments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Assignment for Benzoyl, Urea, and Benzimidazole Moieties

An IR spectrum of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea would be expected to show characteristic absorption bands for its key functional groups:

N-H Stretching: A broad band or multiple sharp peaks in the region of 3100-3400 cm⁻¹ would correspond to the N-H bonds of the benzimidazole and urea groups. orientjchem.org

C=O Stretching: Strong, sharp absorption bands would be present for the carbonyl groups. The benzoyl ketone C=O stretch typically appears around 1650-1680 cm⁻¹, while the urea C=O stretch is often observed in the 1630-1680 cm⁻¹ range.

C=N and C=C Stretching: Vibrations from the C=N bond in the imidazole (B134444) ring and the C=C bonds in the aromatic rings would appear in the 1450-1650 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹.

A detailed table of vibrational frequencies cannot be compiled without the experimental spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems. The extensive system of conjugated pi electrons in N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea, spanning the benzimidazole and benzoyl moieties, would be expected to result in strong UV absorption. Benzimidazole itself typically shows absorption maxima around 240-280 nm. nih.gov The extended conjugation in the target molecule would likely lead to one or more absorption bands (λmax) at longer wavelengths, potentially extending into the near-UV or visible range, corresponding to π→π* transitions. The exact position and intensity of these bands would depend on the solvent used.

Electronic Transitions and Chromophoric Interactions within the N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea System

The electronic absorption properties of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea, which are dictated by its chromophoric components, have not been specifically reported. A molecule of this nature possesses several chromophores: the benzimidazole rings, the benzoyl groups, and the central urea moiety. The extended π-system resulting from the conjugation of these groups is expected to give rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum.

Typically, benzimidazole and its derivatives exhibit strong absorption bands corresponding to π → π* transitions. For instance, studies on other benzimidazole-containing compounds show characteristic absorption maxima that can be influenced by substituents and solvent polarity. uchile.clresearchgate.net The benzoyl groups attached to the benzimidazole core would likely introduce additional n → π* and π → π* transitions. The interaction between these chromophores would further influence the electronic spectrum. However, without experimental UV-Vis data for N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea, a detailed analysis of its specific electronic transitions and intramolecular charge transfer interactions remains speculative.

Mass Spectrometry (MS)

Determination of Molecular Weight and Elucidation of Fragmentation Pathways

While the nominal and exact masses of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea can be calculated from its molecular formula, detailed experimental mass spectrometry studies are not available in the public domain. High-resolution mass spectrometry (HRMS) would be the definitive technique to confirm the elemental composition, typically yielding a protonated molecule [M+H]⁺ with a predicted m/z value around 501.16.

The elucidation of fragmentation pathways, usually achieved through tandem mass spectrometry (MS/MS), would provide significant insights into the molecule's structure and bond stabilities. For related benzimidazole derivatives, fragmentation often involves characteristic losses of substituents and cleavages within the heterocyclic ring system. researchgate.netscispace.com For the title compound, one could hypothesize potential fragmentation patterns, such as:

Cleavage of the urea linkage.

Loss of the benzoyl groups.

Fission of the benzimidazole rings.

However, without experimental spectra, these proposed pathways cannot be verified. A data table summarizing potential major fragments is presented below for illustrative purposes, but it must be emphasized that this is hypothetical.

| Hypothetical Fragment Ion | Proposed Structure | Potential m/z |

| [M+H]⁺ | C₂₉H₂₁N₆O₃⁺ | ~501.16 |

| [M - C₇H₅O]⁺ | Loss of a benzoyl group | ~396.13 |

| [C₁₄H₁₀N₃O]⁺ | Benzoyl-benzimidazolyl fragment | ~236.08 |

| [C₈H₇N₂O]⁺ | Urea-linked benzimidazole fragment | ~147.06 |

This table is for hypothetical illustration only, as no experimental mass spectrometry fragmentation data has been published.

X-ray Crystallography of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea and its Solid-State Forms

A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no deposited crystal structures for N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea. The following subsections describe the type of information that would be obtained from such studies.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is the benchmark method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An SCXRD study of this compound would provide definitive data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. This technique is essential for unambiguously establishing the spatial relationship between the two benzoyl-substituted benzimidazole moieties and the central urea linker. While SCXRD data exists for other, structurally different benzimidazole derivatives, mdpi.comnih.govmdpi.com this information cannot be extrapolated to the title compound.

Analysis of Crystal Packing and Intermolecular Geometric Relationships

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. For N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea, the N-H groups of the urea and benzimidazole moieties are potential hydrogen bond donors, while the carbonyl oxygens and imine nitrogens are potential acceptors. These interactions would play a crucial role in the formation of supramolecular assemblies. Analysis of crystal packing for other benzimidazoles often reveals complex hydrogen-bonding networks and π-stacking interactions that dictate their solid-state architecture. mdpi.com

Investigation of Polymorphism and Solid-State Conformational Varieties

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. The conformational flexibility of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea, particularly rotation around the bonds connecting the urea unit to the benzimidazole rings, suggests that polymorphism could be possible. An investigation into its polymorphic behavior would require systematic crystallization experiments under various conditions and characterization of the resulting solid forms by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Currently, no such studies on the polymorphism or different solid-state conformations of this specific compound have been reported.

Theoretical and Computational Investigations of N,n Bis 6 Benzoyl 1h Benimidazol 2 Yl Urea

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules and materials.

Geometry Optimization and Electronic Structure Analysis

Following geometry optimization, an analysis of the electronic structure can be performed. This includes examining the distribution of electrons within the molecule and the energies of the molecular orbitals. In a study on N-Butyl-1H-benzimidazole, DFT calculations with the B3LYP method and a 6-311++G(d,p) basis set were used to determine optimized molecular parameters, which showed excellent agreement with experimental data. chemrxiv.org For N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea, similar calculations would elucidate the electronic impact of the benzoyl and urea (B33335) substituents on the benzimidazole (B57391) core.

Table 1: Predicted Optimized Geometrical Parameters for a Benzimidazole Ring (Based on Analogous Compounds) This table presents typical bond lengths for a benzimidazole ring system based on computational studies of related molecules, as specific data for N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea is not available.

| Parameter | Predicted Value (Å) |

| C-N (imidazole ring) | ~1.38 |

| C=N (imidazole ring) | ~1.30 |

| C-C (benzene ring) | ~1.40 |

| N-H (imidazole ring) | ~1.01 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea, the HOMO is expected to be localized primarily on the electron-rich benzimidazole rings, while the LUMO may be distributed over the benzoyl groups and the urea linker, which are more electron-withdrawing. The HOMO-LUMO gap would provide a quantitative measure of its reactivity, which is crucial for understanding its potential biological activity. In a study on other benzimidazole derivatives, the HOMO-LUMO gap was found to be a critical parameter in assessing their potential as anticancer agents.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Benzimidazole Derivative This table provides illustrative data from a computational study on a related benzimidazole compound to demonstrate the typical values obtained from FMO analysis.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Electrostatic Potential Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

For N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea, the MEP surface would likely show negative potential around the oxygen atoms of the benzoyl and urea groups, as well as the nitrogen atoms of the benzimidazole rings. nih.gov These regions would be the most likely sites for hydrogen bonding and interactions with biological targets. nih.gov The hydrogen atoms of the N-H groups in the benzimidazole and urea moieties would exhibit a positive potential. This detailed charge distribution map is instrumental in understanding intermolecular interactions. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide detailed information about the conformational changes, dynamics, and interactions of molecules in various environments.

Conformational Landscape and Dynamic Behavior in Simulated Environments

MD simulations can explore the conformational landscape of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea, revealing the different shapes the molecule can adopt and the energy barriers between these conformations. The flexibility of the molecule, particularly the rotation around the bonds connecting the benzoyl groups and the urea linker to the benzimidazole rings, would be a key aspect to investigate.

In a simulated aqueous environment, the molecule's dynamic behavior would be influenced by its interactions with water molecules. The simulations could reveal how the molecule folds and adapts its shape in response to the solvent. A study on the simpler analogue, 2-benzimidazolyl-urea (BZIMU), showed that at higher concentrations, the molecules tend to aggregate and form clusters. researchgate.net This suggests that N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea might also exhibit self-association tendencies. researchgate.net

Solvation Effects and Interfacial Interactions

The solvation of a molecule describes how it interacts with the surrounding solvent. MD simulations can provide a detailed picture of the solvation shell around N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea, identifying the specific sites where solvent molecules are most likely to be found. The hydrogen bonding capabilities of the urea and benzimidazole N-H groups, as well as the benzoyl carbonyl groups, would lead to strong interactions with polar solvents like water.

Furthermore, MD simulations can be used to study the behavior of the molecule at interfaces, such as a lipid bilayer, which serves as a model for a cell membrane. Research on 2-benzimidazolyl-urea indicated high energy barriers for the permeation of the molecule through a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer. researchgate.net However, at increased concentrations, the formation of clusters and pores in the membrane was observed. researchgate.net This suggests that N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea could potentially interact with and disrupt cell membranes, a mechanism that might be relevant to its biological activity. researchgate.net

Derivation of Structure-Property Relationships from Computational DataThere is no available research that computationally derives structure-property relationships for N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea. Such studies would typically correlate calculated electronic properties (like HOMO-LUMO energies, molecular electrostatic potential, etc.) with the compound's observed or potential activities, but this specific analysis is absent from the literature.

Due to the lack of specific data, a table of mentioned compounds is not applicable.

Supramolecular Chemistry and Non Covalent Interactions of N,n Bis 6 Benzoyl 1h Benimidazol 2 Yl Urea

Hydrogen Bonding Networks

The urea (B33335) and benzimidazole (B57391) moieties are the primary drivers for the formation of extensive hydrogen bonding networks in N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea.

The urea group, with its two N-H donor sites and one C=O acceptor site, is a powerful motif for forming robust hydrogen-bonded assemblies. In many diaryl ureas, a common supramolecular synthon is the "urea tape" or α-network, which consists of bifurcated N-H···O=C hydrogen bonds that link the molecules into one-dimensional chains. researchgate.netresearchgate.net The N-H protons of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. nih.govmdpi.com

| Potential Intermolecular Hydrogen Bonds | |

| Donor | Acceptor |

| Urea N-H | Urea C=O |

| Benzimidazole N-H | Benzimidazole N (imine) |

| Benzimidazole N-H | Urea C=O |

| Urea N-H | Benzimidazole N (imine) |

| Hydrogen Bond Type | Typical Bond Length (Å) | Estimated Energy (kcal/mol) |

| N-H···O (Urea) | 2.8 - 3.2 | 4 - 8 |

| N-H···N (Benzimidazole) | 2.9 - 3.3 | 3 - 6 |

π-π Stacking and Aromatic Intermolecular Interactions

In the solid state, benzimidazole derivatives are known to exhibit various π-π stacking arrangements, including head-to-head and head-to-tail configurations. nih.govrsc.org The centroid-to-centroid distances in these stacked systems are typically in the range of 3.5 to 4.0 Å. researchgate.net In addition to π-π stacking, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, can also contribute to the stability of the supramolecular assembly. nih.govrsc.org

Self-Assembly Processes and Molecular Organization

The self-assembly of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea is a hierarchical process driven by the interplay of the non-covalent interactions discussed above. The process likely begins with the formation of primary hydrogen-bonded motifs, such as urea tapes or chains linked by benzimidazole N-H···N bonds. researchgate.nettue.nl These one-dimensional assemblies can then further organize through π-π stacking of the aromatic rings, leading to the formation of two-dimensional sheets or three-dimensional networks. researchgate.net

Dimerization and Higher-Order Aggregate Formation

The primary mode of self-assembly for N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea is expected to be initiated by dimerization through the formation of a characteristic hydrogen-bonded motif. In this arrangement, two molecules are held together by a pair of N-H···O=C hydrogen bonds between their urea groups, creating a stable, centrosymmetric dimer. This dimerization is a critical first step in the formation of larger, more ordered structures.

Table 1: Potential Non-Covalent Interactions in the Self-Assembly of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea

| Interaction Type | Participating Groups | Role in Self-Assembly |

| Hydrogen Bonding | Urea (N-H, C=O) | Primary driving force for dimerization and chain formation |

| π-π Stacking | Benzimidazole and Benzoyl Rings | Stabilization of aggregates and influence on packing |

| van der Waals Forces | Entire Molecule | General contribution to intermolecular attraction |

Formation of Supramolecular Gels and Liquid Crystalline Phases

The ability of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea to form extended, fibrous networks through self-assembly suggests its potential as a low-molecular-weight organogelator. The formation of a supramolecular gel occurs when these self-assembled fibers become sufficiently long and entangled to immobilize the solvent, creating a semi-solid material. The gelation process is typically triggered by a change in conditions, such as temperature or solvent composition, which promotes the self-assembly of the gelator molecules. The properties of the resulting gel, including its thermal stability and mechanical strength, are directly related to the structure and connectivity of the underlying fibrous network.

While the formation of supramolecular gels is a plausible outcome of the self-assembly of this compound, the potential for liquid crystalline behavior is also an area of interest. Liquid crystalline phases can arise from the long-range orientational order of molecules. For N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea, the rigid, extended structure of the self-assembled chains or tapes could, under appropriate conditions, align to form nematic or smectic liquid crystalline phases. The presence of the bulky benzoyl groups could influence the packing of these aggregates, potentially favoring the formation of layered, smectic structures.

Host-Guest Chemistry and Molecular Recognition Phenomena

The structure of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea, with its combination of hydrogen bonding sites and aromatic surfaces, suggests its potential for use in host-guest chemistry and molecular recognition. The urea moiety, in particular, is a well-known binding site for anions, capable of forming strong hydrogen bonds with a variety of negatively charged species. The two N-H groups can act as a "cleft" to bind anions such as halides or oxoanions.

Table 2: Potential Host-Guest Interactions of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea

| Potential Guest Type | Binding Site on Host | Primary Interaction |

| Anions (e.g., Cl⁻, Br⁻) | Urea N-H groups | Hydrogen Bonding |

| Neutral Aromatic Molecules | Benzimidazole/Benzoyl Rings | π-π Stacking |

| Hydrogen Bond Donors | Benzimidazole Nitrogen Atoms | Hydrogen Bonding |

Coordination Chemistry of N,n Bis 6 Benzoyl 1h Benimidazol 2 Yl Urea As a Ligand and Its Metal Complexes

Ligand Design Principles and Identification of Potential Coordination Sites

The design of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea as a ligand is predicated on the strategic placement of several functional groups known to participate in metal coordination. The molecule's architecture suggests a rich and varied coordination behavior. The primary potential coordination sites can be identified as follows:

Benzimidazole (B57391) Nitrogen Atoms: The benzimidazole moiety contains two nitrogen atoms. The sp2-hybridized imine nitrogen is a well-established coordination site in a vast array of metal complexes. nih.govijermt.org Its lone pair of electrons is readily available for donation to a metal center. The pyrrolic nitrogen, while generally less basic, can also participate in coordination, particularly after deprotonation.

Urea (B33335) Oxygen and Nitrogen Atoms: The central urea moiety (-NH-C(O)-NH-) presents additional coordination possibilities. The carbonyl oxygen is a potential donor site, and the nitrogen atoms could also coordinate, although their basicity is reduced by the delocalization of their lone pairs into the carbonyl group.

The presence of these multiple donor sites allows for several potential coordination modes, including monodentate, bidentate, and bridging behavior, making N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea a versatile ligand for the construction of diverse coordination architectures. The benzimidazole moiety, in particular, is a common structural motif in ligands used for the synthesis of complexes with interesting electronic and catalytic properties. nih.govnih.gov

Synthesis of Metal Complexes with N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea

While the synthesis of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea itself has been documented, detailed reports on the synthesis of its metal complexes are not prevalent in the surveyed literature. However, based on the known reactivity of benzimidazole and urea-containing ligands, general synthetic strategies can be proposed. nih.govresearchgate.net

The synthesis of transition metal complexes with N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Transition metals from the d-block, such as copper(II), nickel(II), cobalt(II), and zinc(II), are common candidates for coordination with nitrogen- and oxygen-donor ligands. nih.govijermt.org

A typical synthetic procedure would involve dissolving the ligand in a solvent like ethanol, methanol (B129727), or dimethylformamide (DMF), followed by the addition of a solution of the transition metal salt (e.g., chloride, nitrate, or acetate). The reaction mixture would likely be stirred at room temperature or heated under reflux to facilitate complex formation. The resulting metal complex may precipitate out of the solution and can be isolated by filtration, washed, and dried. The stoichiometry of the resulting complex (metal-to-ligand ratio) would depend on the reaction conditions and the coordination preferences of the metal ion.

The interaction of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea with main group metal ions is also a possibility, although less commonly explored than with transition metals for this class of ligands. Main group metals, such as those from Group 1, 2, and 13, can form complexes with ligands containing nitrogen and oxygen donor atoms. The synthesis of such complexes would follow a similar methodology to that described for transition metals, involving the reaction of the ligand with a salt of the desired main group metal. The nature of the resulting complexes would be influenced by the size, charge, and Lewis acidity of the metal ion.

Advanced Structural Characterization of Metal Complexes

The definitive characterization of any new metal complex relies on a combination of analytical techniques. For complexes of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea, a suite of spectroscopic and diffraction methods would be necessary to elucidate their structure and bonding.

Spectroscopic techniques provide valuable insights into the electronic structure and coordination environment of metal complexes.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the free ligand would be expected to show absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and carbonyl groups. Upon coordination to a metal ion, shifts in the positions and intensities of these bands are anticipated. For transition metal complexes, additional d-d transitions may be observed in the visible region, the energies of which are dependent on the coordination geometry and the nature of the metal-ligand bonding.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions (i.e., those with unpaired electrons), such as copper(II), EPR spectroscopy is a powerful tool. The EPR spectrum can provide information about the oxidation state of the metal, the symmetry of the coordination environment, and the nature of the metal-ligand bonds. For instance, the g-values obtained from the EPR spectrum of a Cu(II) complex can help to distinguish between different geometries. ekb.eg

While specific spectroscopic data for metal complexes of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea are not detailed in the available literature, the principles outlined above, derived from studies of analogous systems, provide a framework for the expected spectroscopic signatures of its metal complexes.

Lack of Scientific Literature on Metal Complexes of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea

Following a comprehensive search of scientific databases and literature, it has been determined that there is no available research on the coordination chemistry, electronic properties, or catalytic applications of metal complexes formed with the ligand N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea. The topics requested for the article, specifically "6.4. Electronic Properties and Ligand Field Theory in N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea Metal Complexes" and "6.5. Applications in Catalysis," could not be addressed as no studies appear to have been published on the synthesis or characterization of such complexes.

The search included queries for the compound by its systematic name, common synonyms, and CAS number (129165-82-8). While information on the ligand itself is available, and extensive research exists on the metal complexes of other structurally related benzimidazole and bis-benzimidazole compounds, no specific data were found for complexes involving N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea.

Consequently, a detailed and scientifically accurate article with research findings and data tables on this specific subject cannot be generated. The creation of such content would require speculation, as there is no foundation in the existing scientific literature.

While the broader field of benzimidazole coordination chemistry is rich with examples of metal complexes used in catalysis and studied for their electronic properties, these findings cannot be attributed to the specific, unstudied compound requested. semanticscholar.orgmdpi.comnih.gov For instance, palladium-benzimidazole complexes are known catalysts for C-C coupling reactions, and the electronic spectra of various transition metal complexes with other benzimidazole-based ligands have been thoroughly analyzed. nih.govresearchgate.netnih.gov However, applying this general knowledge to N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea without specific experimental evidence would be inappropriate and scientifically unsound.

Therefore, the requested article cannot be provided due to the absence of the necessary primary research data.

Reaction Mechanisms and Kinetics Involving N,n Bis 6 Benzoyl 1h Benimidazol 2 Yl Urea

Detailed Mechanistic Pathways of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea Formation

The synthesis of the symmetrical N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea proceeds through the formation of a carbonyl bridge between two molecules of 2-amino-6-benzoyl-1H-benzimidazole. While various methods exist for creating urea (B33335) linkages, a common and illustrative pathway involves the use of a phosgene (B1210022) equivalent, such as carbonyldiimidazole (CDI), which is a safer alternative to the highly toxic phosgene gas. rsc.orgcommonorganicchemistry.com

The mechanism can be detailed in the following steps:

Activation of the Carbonyl Source: Carbonyldiimidazole (CDI) serves as an activated carbonyl donor.

First Nucleophilic Attack: The exocyclic amino group (-NH2) of the first 2-amino-6-benzoyl-1H-benzimidazole molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of CDI. This results in the displacement of one imidazole (B134444) group, forming a reactive N-acylimidazole intermediate (a carbamoyl-imidazole).

Second Nucleophilic Attack: A second molecule of 2-amino-6-benzoyl-1H-benzimidazole then attacks the carbonyl carbon of the N-acylimidazole intermediate.

Formation of the Urea Linkage: The imidazole group, being a good leaving group, is displaced. This final step results in the formation of the stable, symmetrical N,N'-disubstituted urea product, with the release of a second molecule of imidazole.

An alternative pathway involves the reaction of 2-amino-6-benzoyl-1H-benzimidazole with triphosgene (B27547), which generates phosgene in situ. commonorganicchemistry.commdpi.com The amine attacks the phosgene, forming a carbamoyl (B1232498) chloride, which is then attacked by a second amine molecule to yield the final urea product. Direct reaction with urea is also a potential, though often less efficient, method for forming such linkages, typically requiring high temperatures. ijcce.ac.ir

| Step | Reactants | Intermediate/Product | Leaving Group |

| 1 | 2-amino-6-benzoyl-1H-benzimidazole + CDI | N-(6-benzoyl-1H-benzimidazol-2-yl)-imidazole-1-carboxamide | Imidazole |

| 2 | Intermediate + 2-amino-6-benzoyl-1H-benzimidazole | N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea | Imidazole |

Degradation Pathways and Chemical Stability Studies

While specific stability studies on N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea are not extensively documented, its degradation pathways can be inferred from the known chemistry of its core structures: the urea linkage and the benzimidazole (B57391) ring.

Chemical Degradation: The primary pathway for chemical degradation is the hydrolysis of the central urea bond. This reaction can be catalyzed by either acid or base and would lead to the cleavage of the molecule, ultimately yielding the parent amine, 2-amino-6-benzoyl-1H-benzimidazole, and carbon dioxide (via the decomposition of carbamic acid). Studies on related benzimidazole anthelmintics containing carbamate (B1207046) groups, which are structurally similar to the urea linkage, show that hydrolysis is a main degradation route. researchgate.netnih.gov

Thermal Stability: The benzimidazole ring system is known for its high thermal stability, a property that is exploited in high-performance polymers. nih.gov It is expected that the compound would be stable at moderate temperatures in solid form. researchgate.net The major decomposition temperature (Tmax) for polyimides containing benzimidazole moieties has been observed at over 570 °C, indicating the robustness of the heterocyclic core. nih.gov Degradation at very high temperatures would likely involve the breakdown of the entire molecular structure.

Photostability: Benzimidazole derivatives can exhibit significant photosensitivity, particularly in solution. researchgate.netjst.go.jp The benzimidazole ring itself can undergo photochemical reactions such as dehydrodimerization. acs.org Furthermore, the presence of the benzoyl groups is critical. Ketones like benzophenone (B1666685) (a component of the benzoyl group) are well-known photosensitizers. Upon UV irradiation, they can be excited to a triplet state, potentially leading to the generation of reactive oxygen species (ROS) that can attack the molecule or abstract hydrogen atoms, initiating radical degradation pathways. encyclopedia.pubmdpi.com Therefore, N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea is likely susceptible to photodegradation in solution when exposed to UV light.

| Degradation Type | Key Functional Group | Likely Products | Conditions |

| Hydrolysis | Urea Linkage | 2-amino-6-benzoyl-1H-benzimidazole, CO2, Ammonia | Acidic or basic aqueous solution |

| Thermal Degradation | Entire Molecule | Complex mixture of smaller fragments | High temperatures (> 200-300 °C) |

| Photodegradation | Benzimidazole & Benzoyl | Dehydrodimers, radical-derived products | UV radiation, especially in solution |

Reactivity Profiles of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea Derivatives

The reactivity of derivatives is dictated by the electronic nature of the substituents added to the core structure.

Benzimidazole Ring: The benzimidazole system contains both an acidic N-H proton and basic nitrogen atoms. The N1-H proton can be deprotonated and subsequently alkylated or acylated. The benzene (B151609) portion of the ring system is susceptible to electrophilic aromatic substitution. The existing benzoyl group is an electron-withdrawing group, which would direct incoming electrophiles to the meta-positions relative to its point of attachment (positions 5 and 7). chemicalbook.comnih.gov

Benzoyl Group: The carbonyl of the benzoyl group can undergo nucleophilic addition reactions, and the ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. Substituents on the phenyl ring of the benzoyl group will modify its reactivity; electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, while electron-donating groups decrease it.

Urea Moiety: The N-H protons of the urea are weakly acidic and can be deprotonated by strong bases. The urea carbonyl is less reactive than a ketone carbonyl due to resonance delocalization from the adjacent nitrogen atoms, but it can still be attacked by strong nucleophiles, initiating the hydrolysis pathway. nih.gov

Kinetic Studies of Derivatization and Transformational Reactions

Direct experimental kinetic data for N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea is scarce in the literature, a common situation for complex, specialized molecules not produced on an industrial scale. researchgate.net However, the principles of chemical kinetics allow for a robust theoretical description of its expected behavior.

The rate law for the formation of the compound would depend on the specific mechanism. For the proposed synthesis using CDI (Section 7.1), the reaction involves two main steps. If the first nucleophilic attack is the rate-determining step (a common scenario), the reaction would likely follow second-order kinetics. The rate law would be:

Rate = k[2-amino-6-benzoyl-1H-benzimidazole][CDI]

The activation energy (Ea) represents the minimum energy barrier that must be overcome for a reaction to occur. It can be determined experimentally by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation:

k = A * e(-Ea/RT)

Where A is the pre-exponential factor, R is the universal gas constant, and T is the absolute temperature. Thermodynamic parameters such as the change in enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide deeper insight into the transition state. For instance, a negative ΔS‡ would suggest a more ordered transition state compared to the reactants, which is expected for a bimolecular reaction where two molecules combine.

While experimental values are unavailable, these parameters can be effectively estimated using computational chemistry methods like Density Functional Theory (DFT). researchgate.netnih.govnih.gov DFT calculations can model the reaction pathway, identify the transition state structure, and calculate its energy relative to the reactants, thereby providing a theoretical value for the activation energy and other thermodynamic parameters.

Temperature Effects: As described by the Arrhenius equation, increasing the temperature will increase the reaction rate constant, k. This is because a larger fraction of reactant molecules will possess sufficient kinetic energy to overcome the activation energy barrier. The rate of urea formation generally increases significantly with temperature. ureaknowhow.com

Solvent Effects: The choice of solvent can profoundly impact reaction rates. For the formation reaction, which involves charge separation and stabilization in the transition state, a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often used. These solvents can solvate charged intermediates and transition states, lowering the activation energy and accelerating the reaction. For degradation reactions like hydrolysis, polar protic solvents (e.g., water, methanol) can participate directly in the reaction mechanism and stabilize the transition state through hydrogen bonding, thereby influencing the rate. mdpi.com

Applications of N,n Bis 6 Benzoyl 1h Benimidazol 2 Yl Urea in Advanced Materials Science

Optical and Optoelectronic Materials

The inherent photophysical and nonlinear optical characteristics of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea make it a promising candidate for the development of next-generation optical and optoelectronic devices. The extended π-conjugated system, a hallmark of benzimidazole (B57391) derivatives, is central to these properties.

Luminescence and Photophysical Properties

While specific luminescence and detailed photophysical data for N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea are not extensively documented in publicly available literature, the general class of benzimidazole derivatives is well-known for its fluorescent properties. researchgate.netnih.gov These compounds typically exhibit strong emission in the UV-visible region, a characteristic attributed to π-π* transitions within the aromatic rings. The benzoyl substituents in the target molecule are expected to influence the electronic distribution and, consequently, the absorption and emission wavelengths.

The photophysical behavior of such compounds is often sensitive to the solvent polarity and pH, leading to solvatochromism and halochromism, respectively. technion.ac.il This sensitivity arises from changes in the intramolecular charge transfer (ICT) character upon excitation. While detailed experimental data is pending, it is anticipated that N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea will exhibit interesting luminescent behavior warranting further investigation for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

Table 1: General Photophysical Characteristics of Benzimidazole Derivatives

| Property | Typical Characteristics | Potential Influencing Factors |

| Absorption | Strong absorption in the UV-A region | Solvent polarity, pH, presence of substituents |

| Emission | Fluorescence in the blue to green region | Molecular aggregation, temperature |

| Quantum Yield | Varies significantly with structure and environment | Rigidity of the molecular structure, non-radiative decay pathways |

| Lifetime | Typically in the nanosecond range | Quenching by oxygen or other species |

Investigation of Non-linear Optical (NLO) Characteristics

Organic molecules with extensive π-electron systems and donor-acceptor groups often exhibit significant nonlinear optical (NLO) properties. Benzimidazole derivatives, in particular, have been investigated for their second- and third-order NLO responses. researchgate.netresearchgate.net The presence of the electron-withdrawing benzoyl groups and the electron-rich benzimidazole rings in N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea suggests a potential for a large molecular hyperpolarizability (β), a key parameter for second-order NLO materials.

Urea (B33335) and its derivatives are also known to possess NLO properties. scirp.orgscilit.com The combination of the benzimidazole and urea moieties in a single molecule could lead to enhanced NLO characteristics. Experimental verification through techniques like the Z-scan method would be necessary to quantify the NLO coefficients of this specific compound. Such materials are crucial for applications in optical switching, frequency conversion, and optical data storage.

Supramolecular Polymers and Self-Healing Materials

The urea functional group is a powerful motif for directing the self-assembly of molecules through hydrogen bonding. nih.govtue.nl In N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea, the two N-H protons and the carbonyl oxygen of the urea bridge can form strong and directional hydrogen bonds. This, combined with the potential for π-π stacking interactions between the benzimidazole rings, makes it an excellent building block for the construction of supramolecular polymers. researchgate.netresearchgate.net These polymers are formed through non-covalent interactions, allowing for dynamic and reversible structures.

The reversible nature of these non-covalent bonds is the cornerstone of self-healing materials. nih.govrsc.orgresearchgate.netgoogle.com A polymer network incorporating N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea could potentially repair damage by reforming the hydrogen bonds and π-π stacking interactions upon the application of a stimulus such as heat. The benzimidazole moiety itself has been explored in the context of self-healing polymers, further highlighting the potential of this compound. researchgate.net

Table 2: Interactions Driving Supramolecular Assembly and Self-Healing

| Interaction Type | Description | Role in Material Properties |

| Hydrogen Bonding (Urea) | Strong, directional interactions between N-H and C=O groups. | Primary driving force for self-assembly into 1D or 2D structures. Enables reversible cross-linking for self-healing. |

| π-π Stacking (Benzimidazole) | Non-covalent interaction between aromatic rings. | Contributes to the stability of the supramolecular assembly and can influence electronic properties. |

Chemo-sensing and Ion Recognition Systems

Benzimidazole derivatives have been extensively studied as fluorescent chemosensors for the detection of various ions and neutral molecules. researchgate.netresearchgate.net The nitrogen atoms in the imidazole (B134444) ring can act as binding sites for metal ions, leading to changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement. nih.govdergipark.org.tr

The urea moiety can also participate in anion recognition through hydrogen bonding. Therefore, N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea possesses dual binding sites, making it a potential candidate for the selective recognition of both cations and anions. The binding event would likely perturb the electronic structure of the molecule, resulting in a measurable optical response. While specific ion-sensing studies on this compound are yet to be reported, its structural features suggest a promising avenue for the development of novel chemo-sensors.

Table 3: Potential Chemo-sensing Applications

| Target Analyte | Potential Binding Site | Expected Response |

| Metal Cations (e.g., Zn²⁺, Cu²⁺) | Imidazole nitrogen atoms | Fluorescence enhancement or quenching |

| Anions (e.g., F⁻, AcO⁻) | Urea N-H protons | Change in absorption or fluorescence spectrum |

Further research is necessary to fully elucidate the specific capabilities of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea in these advanced material applications. However, based on the well-established properties of its constituent functional groups, this compound holds considerable promise for future technological advancements.

Conclusion and Future Research Directions

Synthesis of Key Academic Insights on N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea

N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea is a synthetic, organic compound characterized by a central urea (B33335) bridge linking two 6-benzoyl-1H-benzimidazole moieties. The benzimidazole (B57391) framework is a prominent feature in many biologically active molecules, and its derivatives are known for a wide spectrum of pharmacological activities. mdpi.comresearchgate.net

The synthesis of this compound typically involves a multi-step process. A common route begins with the synthesis of 6-benzoyl-1H-benzimidazole-2-amine, which is achieved through the condensation of 1,2-diaminobenzene with benzoyl chloride. Subsequently, the urea linkage is formed by reacting the benzimidazole-amine intermediate with a coupling agent like triphosgene (B27547) or carbonyldiimidazole (CDI). This reaction requires careful control of parameters such as temperature, the use of anhydrous solvents like DMF or THF, and precise stoichiometry to prevent the formation of unwanted oligomers.

From a structural standpoint, the molecule's architecture, featuring both hydrogen-bond donors (N-H groups in the benzimidazole and urea) and acceptors (C=O groups of the urea and benzoyl moieties), facilitates the formation of robust intermolecular interactions. These interactions, including π-π stacking and hydrogen bonding, are crucial for its potential in supramolecular chemistry.

Preliminary preclinical research has highlighted the compound's potential in oncology. Studies suggest it exhibits cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves the disruption of microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis (programmed cell death) in cancerous cells. This aligns with the known activities of other benzimidazole derivatives used in cancer therapy.

Table 1: Physicochemical Properties of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₉H₂₀N₆O₃ | labsolu.canih.govnih.gov |

| Molecular Weight | 500.51 g/mol | labsolu.canih.gov |

| IUPAC Name | 1,3-bis(6-benzoyl-1H-benzimidazol-2-yl)urea | nih.gov |

| Synonyms | Mebendazole impurity G | nih.govncats.io |

| CAS Number | 129165-82-8 | labsolu.ca |

Identification of Unexplored Research Avenues and Challenges

Despite its promising structural features and initial findings, the academic landscape for N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea is marked by significant gaps. A primary challenge is the lack of comprehensive biological data; much of its potential is inferred from the broader class of benzimidazoles rather than from direct, extensive studies on the compound itself.

Unexplored Research Avenues Include:

Broad-Spectrum Biological Screening: The current focus has been on anticancer properties. However, the benzimidazole core is known for a wide array of bioactivities, including antimicrobial, antiviral, antifungal, and anthelmintic effects. mdpi.comresearchgate.net A systematic screening against a diverse panel of pathogens and cell lines is a critical unexplored avenue.

Mechanistic Elucidation: The proposed mechanism of disrupting microtubule dynamics is largely hypothetical for this specific molecule. In-depth biochemical and cellular assays are needed to validate this hypothesis, identify specific protein targets (such as tubulin isoforms), and explore other potential mechanisms of action.

Supramolecular and Materials Science Applications: The compound's capacity for strong hydrogen bonding and π-π stacking suggests potential applications beyond pharmacology. Its ability to self-assemble could be harnessed to create novel supramolecular polymers, gels, or chemosensors for detecting specific ions or molecules. researchgate.net This area of research remains entirely unexplored.

Detailed Structural Analysis: While general structural features are known, detailed single-crystal X-ray diffraction studies would provide invaluable, precise information on its three-dimensional conformation, bond angles, and intermolecular packing in the solid state. mdpi.com This data is crucial for understanding its physical properties and for rational drug design.

Pharmacokinetic Profiling: There is a notable absence of data regarding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Understanding its metabolic stability, bioavailability, and potential toxicity is essential for any future therapeutic development. researchgate.net

The primary challenge lies in moving from theoretical potential to empirical evidence. The synthesis, while established, may require optimization for larger-scale production needed for extensive biological testing.

Prognosis for Novel Academic Discoveries and Conceptual Advancements

The future research trajectory for N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea is poised for significant discoveries, contingent on addressing the aforementioned research gaps.

Potential Future Discoveries:

Novel Therapeutic Leads: Comprehensive screening could reveal unexpected biological activities. The compound might emerge as a lead for developing new classes of antibiotics, antivirals, or agents against other diseases, moving beyond its initial anticancer focus.

Structure-Activity Relationship (SAR) Studies: The molecule serves as an excellent scaffold for medicinal chemistry. Future research will likely involve the synthesis of a library of derivatives, modifying the benzoyl groups or the benzimidazole rings. mdpi.com These studies will establish clear SARs, enabling the rational design of analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Advanced Materials Development: Exploration of its supramolecular properties could lead to conceptual advancements in materials science. It could be a foundational component for creating "smart" materials that respond to external stimuli or for developing highly selective sensors for environmental or diagnostic applications.

Insight into Biological Recognition: As a symmetric molecule with multiple hydrogen-bonding sites, it could serve as a model receptor for studying molecular recognition processes. researchgate.net Research into its binding with various biological molecules (like DNA or specific proteins) or small organic guests could provide fundamental insights into the nature of non-covalent interactions.

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N'-Bis(6-benzoyl-1H-benzimidazol-2-yl)-urea?

Answer:

The synthesis typically involves coupling substituted benzimidazole derivatives with urea precursors. A common approach includes:

- Step 1: Synthesis of 6-benzoyl-1H-benzimidazole-2-amine via condensation of 1,2-diaminobenzene with benzoyl chloride under acidic conditions.

- Step 2: Reaction with triphosgene or carbonyldiimidazole (CDI) to form the urea bridge.

- Critical Parameters: Temperature control (0–5°C during coupling), anhydrous solvents (e.g., DMF or THF), and stoichiometric equivalence of amine groups to avoid oligomerization .

Table 1: Key Reagents and Conditions

| Reagent | Role | Conditions |

|---|---|---|

| Triphosgene | Urea formation | 0°C, anhydrous DMF |

| 6-Benzoyl-benzimidazole | Core structure | Acid catalysis |

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Based on analogous urea derivatives:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and sealed goggles to prevent skin/eye contact (GHS Category 2A eye irritation) .

- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols (OSHA HCS H335: respiratory irritant).

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent unintended reactions .

Advanced: How does crystallographic data inform the compound's stability and reactivity?

Answer:

- Structural Insights: Monoclinic crystal systems (e.g., space group P21/n) reveal intermolecular hydrogen bonding between urea carbonyl and benzimidazole NH groups, enhancing thermal stability .

- Reactivity Implications: Planar benzoyl groups may sterically hinder nucleophilic attacks, while the urea moiety participates in π-π stacking, influencing solubility and aggregation behavior in biological assays .